![molecular formula C25H20FN3O2 B2662654 3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-59-8](/img/structure/B2662654.png)

3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

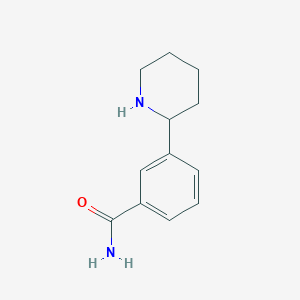

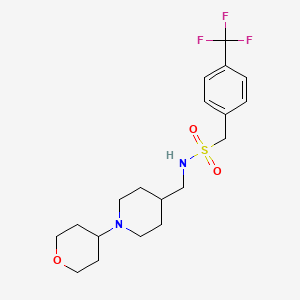

3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazoloquinolines, which have been found to have various biological activities.

Aplicaciones Científicas De Investigación

Cytotoxic Activity

Quinoline derivatives, including those structurally related to "3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline," have shown promising cytotoxic activities against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar structural motif with the specified compound, demonstrated potent cytotoxic properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds achieving IC(50) values less than 10 nM (Deady et al., 2003). This suggests that the specific compound could also possess cytotoxic properties worth exploring.

Fluorescence Properties

Quinoline derivatives are known for their efficient fluorescence, making them useful in biochemistry and medicine for studying various biological systems. The synthesis and transformations of quinoline derivatives, including those that might share functionalities with the specified compound, have been extensively studied for their potential as DNA fluorophores and antioxidants (Aleksanyan & Hambardzumyan, 2013). This indicates potential applications in fluorescence-based sensors or imaging agents.

Chemosensors

Quinoline derivatives are also explored for their application as chemosensors due to their fluorescent properties. For example, novel fluorescing dyes based on quinoline skeletons have been synthesized and investigated for the fluorescence detection of small inorganic cations in various solvents (Mac et al., 2010). Given the structural similarity, "this compound" could potentially be developed into a chemosensor for specific analytes.

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O2/c1-30-22-12-11-16(13-23(22)31-2)24-19-15-29(14-17-7-3-5-9-20(17)26)21-10-6-4-8-18(21)25(19)28-27-24/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWSXRTVOPGZJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2662573.png)

![3-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2662574.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2662580.png)

![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2662582.png)

![7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2662584.png)

![2-(2,4-dichlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2662585.png)

![Benzoic acid, 3,5-dihydroxy-, (2E)-2-[(4-hydroxy-3-nitrophenyl)methylene]hydrazide](/img/structure/B2662587.png)